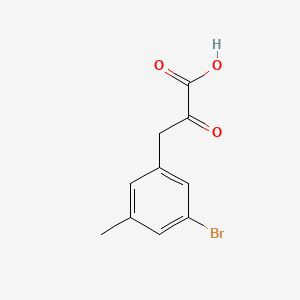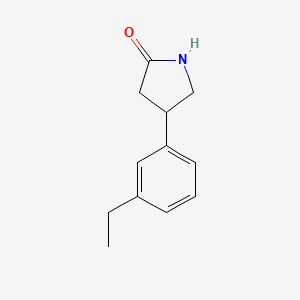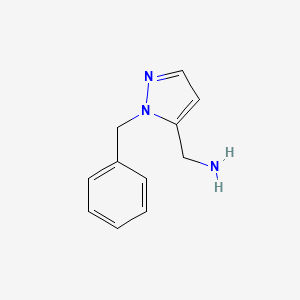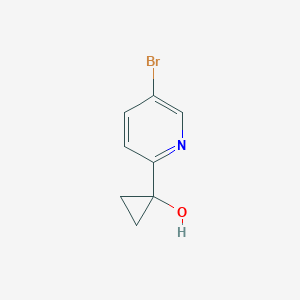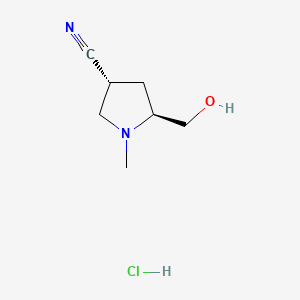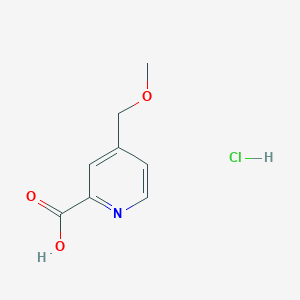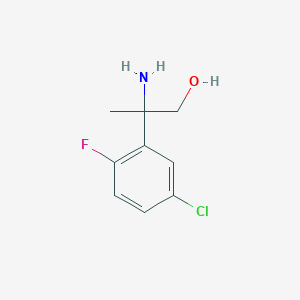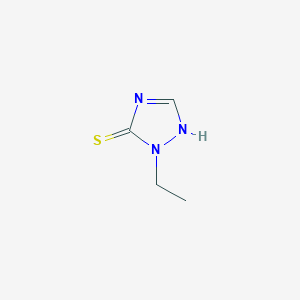![molecular formula C8H10FNO2 B13601012 4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
4-[1-(Aminooxy)ethyl]-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Aminooxy)ethyl]-3-fluorophenol is a chemical compound that features a phenol group substituted with a fluorine atom and an aminooxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminooxy)ethyl]-3-fluorophenol can be achieved through several methods. One common approach involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the well-known reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Aminooxy)ethyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1-(Aminooxy)ethyl]-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminooxy)ethyl]-3-fluorophenol involves its ability to form stable oximes with carbonyl-containing compounds. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. The molecular targets and pathways involved include enzymes in amino acid metabolism and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminooxy-3-aminopropane: Another aminooxy compound with similar inhibitory properties.
α-Difluoromethylornithine: A well-known enzyme inhibitor used in similar applications.
Uniqueness
4-[1-(Aminooxy)ethyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and an aminooxyethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H10FNO2 |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
4-(1-aminooxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c1-5(12-10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
Clé InChI |
ZMWCBINVUKLMSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)O)F)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



